molecular formula C14H19N5O B13366022 N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Cat. No.: B13366022
M. Wt: 273.33 g/mol
InChI Key: HVXNRLYRCPWZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using cyclobutyl halides.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving amines and diketones.

    Coupling of the Triazole and Pyrrole Rings: The final step involves coupling the triazole and pyrrole rings through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions may target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Pyrrole oxides.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted triazole and pyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazole moiety.

    Antimicrobial Activity: Possible antimicrobial properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Pyrrole Derivatives: Compounds with similar pyrrole rings.

Uniqueness

The uniqueness of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” lies in its specific combination of the triazole and pyrrole rings, along with the cyclobutyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethylpyrrol-1-yl)acetamide

InChI

InChI=1S/C14H19N5O/c1-9-6-7-10(2)19(9)8-12(20)15-14-16-13(17-18-14)11-4-3-5-11/h6-7,11H,3-5,8H2,1-2H3,(H2,15,16,17,18,20)

InChI Key

HVXNRLYRCPWZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=NNC(=N2)C3CCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.